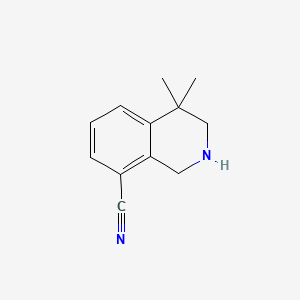

4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carbonitrile is a chemical compound . It is an important structural motif of various natural products and therapeutic lead compounds .

Chemical Reactions Analysis

Tetrahydroisoquinolines can undergo various chemical reactions. For instance, they can be functionalized at the C(1) position through multicomponent reactions . Also, they can undergo reactions involving isomerization of iminium intermediate .Wissenschaftliche Forschungsanwendungen

Tetrahydroisoquinolines in Therapeutics

Tetrahydroisoquinoline, a core structure related to 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carbonitrile, is recognized for its versatility in medicinal chemistry. Initially identified for its neurotoxicity, this class has since been discovered to have therapeutic potential, including neuroprotection against Parkinsonism in mammals. Its derivatives, including those fused with tetrahydroisoquinoline rings, have been explored for anticancer applications, exemplified by trabectedin's FDA approval for soft tissue sarcomas. The review by Singh and Shah (2017) highlights the breadth of therapeutic activities explored through tetrahydroisoquinoline derivatives, covering patents from 2010 to 2015 in areas such as cancer, malaria, and CNS disorders, showcasing the scaffold's potential for diverse therapeutic applications (Singh & Shah, 2017).

Organic Light-Emitting Diodes (OLEDs)

Another area of application is in the development of organic light-emitting diodes (OLEDs). While not directly citing 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carbonitrile, Squeo and Pasini (2020) discuss the significance of BODIPY-based materials, highlighting the broader context of organic semiconductors where related structures might play a role. Their work illustrates the ongoing innovation in OLEDs, with emphasis on structural design and synthesis for improved performance in light emission, particularly in the near-IR spectrum (Squeo & Pasini, 2020).

Health Benefits of Phytosterols

Research on 4,4-dimethyl phytosterols, closely related to the compound of interest, has revealed significant health benefits beyond traditional phytosterols. These benefits include potential disease prevention through interaction with the endogenous cannabinoid system (ECS). Zhang et al. (2019) provide an extensive review of the structural, source, and preclinical studies on 4,4-dimethyl phytosterols, suggesting a promising area for future clinical research and potential therapeutic applications (Zhang et al., 2019).

8-Hydroxyquinolines in Medicinal Chemistry

The compound's structural vicinity to 8-hydroxyquinoline derivatives, known for significant biological activities, underscores its potential in drug development. Gupta, Luxami, and Paul (2021) review recent advancements in synthesizing 8-hydroxyquinoline derivatives with potent bioactivities against cancer, HIV, and neurodegenerative disorders, among others. This highlights the compound's relevance in exploring novel pharmacological agents (Gupta, Luxami, & Paul, 2021).

Zukünftige Richtungen

Tetrahydroisoquinolines, including 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carbonitrile, have garnered a lot of attention in the scientific community due to their diverse biological activities. This has resulted in the development of novel tetrahydroisoquinoline analogs with potent biological activity . Therefore, future research could focus on the development of new synthetic methods and the exploration of their biological activities.

Eigenschaften

IUPAC Name |

4,4-dimethyl-2,3-dihydro-1H-isoquinoline-8-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c1-12(2)8-14-7-10-9(6-13)4-3-5-11(10)12/h3-5,14H,7-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDWYBTIBSACTLF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC2=C(C=CC=C21)C#N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30744844 |

Source

|

| Record name | 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30744844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carbonitrile | |

CAS RN |

1203686-31-0 |

Source

|

| Record name | 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30744844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B598452.png)

![6-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B598455.png)

![6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B598456.png)